2-{[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}pentanoic acid
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Overview
Description
2-{[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}pentanoic acid is a complex organic compound that features both pyrrole and pyrazole rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}pentanoic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the pyrrole ring via condensation reactions. The final step often involves the formylation of the pentanoic acid chain.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)
Uniqueness
2-{[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}pentanoic acid stands out due to its unique combination of pyrrole and pyrazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H18N4O3 |
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Molecular Weight |
290.32 g/mol |
IUPAC Name |
2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]pentanoic acid |
InChI |
InChI=1S/C14H18N4O3/c1-3-6-11(14(20)21)16-12(19)10-9-15-17(2)13(10)18-7-4-5-8-18/h4-5,7-9,11H,3,6H2,1-2H3,(H,16,19)(H,20,21) |
InChI Key |
SBLHEYRGNVEEHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)C1=C(N(N=C1)C)N2C=CC=C2 |
Origin of Product |
United States |
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